molecular formula C13H13N3O3 B7468100 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine

Katalognummer B7468100
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: DJDXAJMYHODBHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine, also known as JNJ-31020028, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.

Wirkmechanismus

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is primarily expressed in the brain. PDE10A regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in neurons, which are important signaling molecules involved in neurotransmission and synaptic plasticity. By inhibiting PDE10A, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine increases the levels of cAMP and cGMP, leading to improved neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of cAMP and cGMP in the brain, improve neurotransmission and synaptic plasticity, reduce neuroinflammation, and reduce neurodegeneration. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to modulate dopamine receptor signaling and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is its selective inhibition of PDE10A, which allows for targeted modulation of neurotransmission and synaptic plasticity in the brain. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine. One direction is the development of more potent and selective PDE10A inhibitors that can be used in clinical settings. Another direction is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine's potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects and safety of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine in humans.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine involves a series of chemical reactions, including the condensation of 4-methoxypyrimidine-2-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, followed by reduction and amination steps. The final product is obtained through purification and isolation processes.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to modulate dopamine receptor signaling and improve cognitive function in animal models of schizophrenia.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-17-12-4-5-14-13(16-12)15-9-2-3-10-11(8-9)19-7-6-18-10/h2-5,8H,6-7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDXAJMYHODBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.